molecular formula C23H18Cl2N2O5 B11553877 4-((E)-{[(3-chlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate

4-((E)-{[(3-chlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate

Cat. No.: B11553877
M. Wt: 473.3 g/mol
InChI Key: JZDCOOFFFIBRHH-LGJNPRDNSA-N
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Description

4-((E)-{[(3-chlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a chlorophenoxy group, a hydrazono group, and a methoxyphenyl group, all linked to a chlorobenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-{[(3-chlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate typically involves multiple steps. One common method starts with the reaction of 3-chlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-methoxybenzaldehyde under acidic conditions to yield the hydrazono derivative. Finally, this compound is esterified with 2-chlorobenzoic acid in the presence of a suitable catalyst to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-((E)-{[(3-chlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((E)-{[(3-chlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((E)-{[(3-chlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorophenoxy and methoxyphenyl groups may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-((E)-{[(3-chlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications due to the presence of the methoxy group and the specific positioning of the chlorophenoxy moiety .

Properties

Molecular Formula

C23H18Cl2N2O5

Molecular Weight

473.3 g/mol

IUPAC Name

[4-[(E)-[[2-(3-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate

InChI

InChI=1S/C23H18Cl2N2O5/c1-30-21-11-15(9-10-20(21)32-23(29)18-7-2-3-8-19(18)25)13-26-27-22(28)14-31-17-6-4-5-16(24)12-17/h2-13H,14H2,1H3,(H,27,28)/b26-13+

InChI Key

JZDCOOFFFIBRHH-LGJNPRDNSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC(=CC=C2)Cl)OC(=O)C3=CC=CC=C3Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC(=CC=C2)Cl)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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